Enhanced Lipophilicity vs. N-Methyl and N-Unsubstituted Analogs Without Extended Alkyl Chain Liability
The cyclopropyl analog exhibits an XLogP3-AA of 2.0, compared to 1.5 for the N-methyl analog (CID 13062969) and 1.3 for the N-unsubstituted parent (CID 16740863) [1]. This represents a ΔLogP of +0.5 and +0.7, respectively, indicating substantially higher predicted membrane permeability. Critically, this LogP increase is achieved without introducing a long, flexible alkyl chain (as in the N-ethyl analog, LogP 1.8), thereby preserving a favorable ligand efficiency profile [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | N-Methyl analog: 1.5; N-Unsubstituted parent: 1.3; N-Ethyl analog: 1.8 |
| Quantified Difference | +0.5 over N-methyl; +0.7 over N-H; +0.2 over N-ethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019/2021 release) |
Why This Matters
Higher LogP within a favorable range (1–3) predicts superior passive membrane permeability for cell-based assays while retaining aqueous solubility boundaries, directly influencing the developability of derived drug candidates.
- [1] PubChem. Compound Summary for CID 138112428 (target), CID 13062969 (N-methyl), CID 19856557 (N-ethyl), and CID 16740863 (N-H). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed May 7, 2026). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
